N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide is a benzamide derivative featuring a dimethylamino substituent at the 3-position of the benzoyl group and a 1H-imidazo[1,2-b]pyrazole moiety linked via an ethyl spacer. This compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors, particularly those targeting calcium/calmodulin-dependent protein kinase II (CamKII) or other ATP-binding enzymes . Its synthesis typically involves coupling reactions between activated benzoyl derivatives and amine-containing heterocycles, followed by purification via silica gel chromatography or recrystallization .
Properties
IUPAC Name |
3-(dimethylamino)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-19(2)14-5-3-4-13(12-14)16(22)17-8-9-20-10-11-21-15(20)6-7-18-21/h3-7,10-12H,8-9H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYOTBVZWLXAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide typically involves multiple steps, starting with the formation of the imidazo[1,2-b]pyrazole scaffold. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent functionalization introduces the ethyl and dimethylamino groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution: Substitution reactions can replace existing functional groups with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Research indicates that N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide exhibits various biological activities, particularly in the realm of cancer therapy. It has been identified as a potential inhibitor for several kinases involved in cancer progression.
Cancer Therapy
Recent studies have shown that compounds related to the imidazo[1,2-b]pyrazole scaffold have promising applications in cancer treatment:
- Selective Inhibition : Research has identified selective inhibitors targeting DDR1 (Discoidin Domain Receptor 1), which is crucial in cancer cell signaling pathways. For instance, a related compound demonstrated potent inhibition of DDR1 with an IC50 value of 23.8 nM while showing minimal activity against other kinases .
- Inhibition of Tumorigenicity : Another study indicated that compounds similar to this compound could suppress tumorigenicity and invasion in non-small cell lung cancer (NSCLC) models .
Case Study 1: DDR1 Inhibition
A series of compounds based on imidazo[1,2-b]pyrazole were synthesized and tested for their ability to inhibit DDR1. The most effective compound displayed significant selectivity and reduced tumor cell migration and invasion in vitro.
Case Study 2: NSCLC Treatment
In vitro studies demonstrated that related compounds could significantly inhibit the proliferation of NSCLC cells. The compounds showed dose-dependent effects on cell viability and migration, indicating their potential as therapeutic agents in lung cancer treatment .
Mechanism of Action
The mechanism by which N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazo[1,2-b]pyridazine Cores
Several analogues replace the imidazo[1,2-b]pyrazole ring with imidazo[1,2-b]pyridazine, altering electronic properties and binding affinities. For example:
- N-(2-(dimethylamino)ethyl)-3-(3-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)benzamide (, Compound 50): Features a pyridazine ring and a 4-methylsulfonylphenyl group. Molecular weight: ~466.5 g/mol. Demonstrated moderate antiplasmodial activity in high-throughput screening .
- N-[2-(dimethylamino)ethyl]-3-[6-(thiophen-2-yl)imidazo[1,2-b]pyridazin-3-yl]benzamide (): Substituted with a thiophene group at the 6-position of the pyridazine ring. Molecular weight: ~437.5 g/mol. Co-crystallized with human CamKII, showing a binding affinity driven by hydrophobic interactions with the thiophene and hydrogen bonding via the dimethylaminoethyl group .
Key Structural Differences :
- Heterocyclic Core : Imidazo[1,2-b]pyrazole (target compound) vs. imidazo[1,2-b]pyridazine (analogues). Pyridazine’s additional nitrogen atom may enhance solubility but reduce metabolic stability.
- Substituents : Methylsulfonyl () or thiophene () groups influence target selectivity and potency.
Analogues with Varied Benzamide Substituents
lists compounds with modified benzamide side chains, such as:
- 4-(6-(butylamino)imidazo[1,2-b]pyridazin-3-yl)-N-(2-(dimethylamino)ethyl)benzamide: Molecular weight: 366.5 g/mol.
- N-(2-(pyrrolidin-1-yl)ethyl)-4-(6-(butylamino)imidazo[1,2-b]pyridazin-3-yl)benzamide: Molecular weight: 406.5 g/mol. The pyrrolidine substituent may improve pharmacokinetics by reducing hepatic clearance .
Comparison Table :
Comparison with Non-Imidazoheterocycle Derivatives
describes benzamide derivatives with isoxazole, thiazole, or thiophene substituents. For example:
- N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide: Molecular weight: ~520 g/mol. The thiazole and trifluoromethyl groups enhance metabolic stability and target engagement in cancer models .
Research Findings and Mechanistic Insights
- Kinase Inhibition : The target compound’s imidazo[1,2-b]pyrazole core mimics ATP-binding motifs in kinases, similar to CamKII inhibitors (e.g., ). Pyridazine analogues show stronger hydrogen bonding due to additional nitrogen atoms .
- Synthetic Accessibility : The target compound’s synthesis is more straightforward than multi-step routes for ponatinib (), which requires nine steps with a 5.36% yield.
- Activity vs. Selectivity : Pyridazine derivatives () generally exhibit higher potency but lower selectivity compared to pyrazole-based compounds, likely due to broader kinase interactions.
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant research findings.
Chemical Structure and Synthesis
The compound features an imidazo[1,2-b]pyrazole core linked to a dimethylamino benzamide moiety. The synthesis typically involves multi-step reactions starting with the formation of the imidazo[1,2-b]pyrazole scaffold through cyclization under acidic or basic conditions. Subsequent functionalization introduces the ethyl and dimethylamino groups, optimizing yield and purity through methods such as continuous flow chemistry .
The biological activity of this compound is largely attributed to its interactions with specific molecular targets, which may include enzymes or receptors involved in various signaling pathways. For example, compounds with similar structures have been shown to inhibit kinases such as BCR-ABL , which plays a crucial role in certain leukemias .
Anticancer Properties
Research indicates that derivatives of imidazo[1,2-b]pyrazoles exhibit significant anticancer activity. For example, compounds related to this compound have demonstrated:
- Inhibition of cell proliferation in various cancer cell lines including HepG2 (liver cancer) and HeLa (cervical cancer) with growth inhibition percentages of 54.25% and 38.44%, respectively .
- Pro-apoptotic mechanisms , evidenced by cell cycle arrest at the G2/M phase and modulation of Bcl-2 and Bax gene expressions .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is also noteworthy. Research has shown that related pyrazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation . This suggests that this compound may be beneficial in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Type | Activity Description |
|---|---|
| Imidazo[1,2-b]pyrazole Derivatives | Anticancer activity through kinase inhibition |
| Benzamide Derivatives | Potential anti-inflammatory effects |
| Dimethylamino Compounds | Enhanced solubility and bioavailability |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- BCR-ABL Kinase Inhibition : A study demonstrated that certain pyrazole derivatives effectively inhibited BCR-ABL kinase activity, providing a basis for their use in targeted cancer therapies .
- Cell Line Studies : In vitro studies indicated that modifications at specific positions on the pyrazole ring significantly affected antiproliferative activity across various cancer cell lines, highlighting the importance of structural optimization for therapeutic efficacy .
- Inflammation Models : Experimental models showed that imidazo[1,2-b]pyrazole derivatives could significantly reduce inflammatory markers in vivo, supporting their potential use in treating autoimmune conditions .
Q & A
Q. What are the key synthetic routes for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step organic reactions. A common approach includes:
- Step 1: Formation of the imidazo[1,2-b]pyrazole core via cyclization of pyrazole derivatives with α-haloketones or aldehydes under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Alkylation of the imidazo[1,2-b]pyrazole nitrogen using 2-chloroethylamine derivatives to introduce the ethyl linker.
- Step 3: Coupling the intermediate with 3-(dimethylamino)benzoyl chloride via amide bond formation, typically using coupling agents like HATU or EDCI in anhydrous DCM .
Optimization Tips: - Control reaction temperature (<40°C) to avoid side reactions like over-alkylation.
- Use TLC (silica gel, ethyl acetate/hexane) to monitor intermediates .
- Purify via column chromatography (gradient elution with DCM/MeOH) or recrystallization (e.g., ethyl acetate) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR (¹H, ¹³C): Confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and imidazo[1,2-b]pyrazole protons (δ 7.2–8.5 ppm for aromatic protons) .
- HRMS (ESI+): Validate molecular ion peaks (e.g., [M+H]⁺) with an error margin <5 ppm .
- HPLC (C18 column): Assess purity (>95%) using a gradient of acetonitrile/water with 0.1% TFA .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodology:
- Core Modifications: Synthesize analogs with substitutions on the benzamide (e.g., replacing dimethylamino with morpholino) or imidazo[1,2-b]pyrazole rings (e.g., halogenation at position 6) .
- Biological Assays: Test against kinase targets (e.g., CamKII) using fluorescence polarization assays or cellular models (e.g., HEK293 cells) to measure IC₅₀ values .
- Data Analysis: Compare logP (calculated via ChemDraw) with activity profiles to identify hydrophobicity-activity trends .
Q. How can contradictory data in solubility and bioactivity across studies be resolved?
Case Example: Discrepancies in solubility (DMSO vs. aqueous buffer) may arise from aggregation or protonation of the dimethylamino group. Resolution Steps:
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Molecular Docking (AutoDock Vina): Use crystal structures of homologous kinases (PDB: 4UB, CamKII) to model interactions between the benzamide moiety and ATP-binding pockets .
- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess hydrogen bonding with key residues (e.g., Lys43 in CamKII) .
- Free Energy Calculations (MM/PBSA): Rank binding affinities of analogs .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
